molecular formula C9H6N2 B6249637 2-amino-5-ethynylbenzonitrile CAS No. 1233521-01-1

2-amino-5-ethynylbenzonitrile

Cat. No.: B6249637
CAS No.: 1233521-01-1
M. Wt: 142.2
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Description

2-amino-5-ethynylbenzonitrile is a useful research compound. Its molecular formula is C9H6N2 and its molecular weight is 142.2. The purity is usually 95.
BenchChem offers high-quality 2-amino-5-ethynylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-ethynylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1233521-01-1

Molecular Formula

C9H6N2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Safety & Handling Guide: 2-Amino-5-ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth operational framework for the safe handling, storage, and experimental application of 2-Amino-5-ethynylbenzonitrile . It is designed for medicinal chemists and process safety engineers who require actionable data beyond standard vendor SDS summaries.

CAS Registry Number: 1233521-01-1 Chemical Formula: C


H

N

Molecular Weight: 142.16 g/mol

Physicochemical Profile & Hazard Identification

Unlike generic anilines, 2-amino-5-ethynylbenzonitrile possesses a "dual-reactivity" profile due to the coexistence of a nucleophilic amino group and a thermodynamically unstable ethynyl (alkyne) moiety. This structural tension dictates specific handling protocols to prevent uncontrolled polymerization or degradation.

Core Physical Properties
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder), typically off-white to pale yellowDust explosion hazard if aerosolized.
Melting Point >100°C (Predicted range: 130–150°C)Do not heat near melting point without solvent; risk of exothermic decomposition.
Solubility DMSO, DMF, MeOH; Low in waterUse polar aprotic solvents for stock solutions.
Reactivity High (Alkyne + Aniline)Incompatible with strong oxidizers, heavy metals (Cu, Ag form acetylides), and radical initiators.
GHS Hazard Classification (Aggregated)[1]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302+H312+H332).[1]

  • Skin/Eye Irritation: Category 2/2A (H315, H319).[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).[1]

  • Combustible Dust: May form combustible dust concentrations in air.

Advanced Handling & Storage Protocols

Expert Insight: The primary degradation pathway for this compound is oxidative coupling of the acetylene (Glaser coupling) or oxidation of the aniline. Storage under air leads to the formation of insoluble "black tars" (polymers) that can interfere with catalytic cycles in downstream synthesis.

Protocol A: Self-Validating Storage Workflow

To ensure compound integrity, follow this "Chain of Custody" storage method.

  • Arrival Inspection:

    • Verify appearance (should be crystalline, not gummy).

    • QC Check: Run

      
      H NMR in DMSO-
      
      
      
      . Look for the acetylenic proton singlet (
      
      
      ppm) and the broad amino singlet. Loss of the acetylenic proton suggests polymerization.
  • Environment Setup:

    • Store at 2–8°C for short-term (<1 month).

    • Store at -20°C for long-term (>1 month).

    • Atmosphere: Must be stored under Argon or Nitrogen. The alkyne proton is acidic enough to react with moisture over time in the presence of the basic amine.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (use ceramic/plastic) to prevent trace metal contamination which can catalyze alkyne coupling.

Protocol B: Safe Weighing & Solubilization
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses. Use a powder hood.

  • Solubilization: Dissolve in anhydrous DMSO or DMF.

    • Caution: Avoid dissolving in acetone or ketones if using acid catalysts downstream, as the aniline can form imines.

Emergency Response & Toxicology Mechanisms

Mechanism of Toxicity:

  • Nitrile Group: While aromatic nitriles are generally stable, metabolic oxidation (P450) can theoretically release cyanide ions, though this is slow compared to aliphatic nitriles. Treat ingestion as a potential cyanide exposure risk.

  • Ethynyl Group: Alkynes are metabolic "suicide inhibitors" for certain P450 enzymes, potentially leading to reactive intermediate formation and hepatotoxicity.

Emergency Action Matrix
IncidentImmediate ActionSecondary Consideration
Skin Contact Wash with soap/water for 15 min.Monitor for delayed sensitization (aniline dermatitis).
Eye Contact Rinse with water/saline for 15 min.Seek ophthalmologist; solid particles can cause corneal abrasion.
Inhalation Move to fresh air.If breathing is labored, administer oxygen (trained personnel only).
Fire Use CO

, Dry Chemical, or Foam.
Do NOT use water jet. Combustion releases HCN and NO

.

Synthetic Application Context

In drug discovery, this scaffold is a critical intermediate for synthesizing Quinazoline-based Kinase Inhibitors (e.g., EGFR inhibitors). The ethynyl group serves as a handle for Sonogashira couplings or "Click" chemistry.

Workflow: Sonogashira Coupling Integration

The following diagram illustrates the logical flow for utilizing 2-amino-5-ethynylbenzonitrile in a synthesis campaign, highlighting critical safety decision points.

G Start Start: 2-Amino-5-ethynylbenzonitrile QC QC: 1H NMR Check (Confirm Alkyne Proton) Start->QC Decision Purity > 95%? QC->Decision Purify Recrystallize (EtOH/Water or Toluene) Decision->Purify No (Polymer detected) Reaction Reaction Setup: Pd-Catalyzed Coupling (Sonogashira) Decision->Reaction Yes Purify->QC Safety Safety Interlock: Degas Solvents (O2 Removal) Avoid Copper(I) if possible (Glaser risk) Reaction->Safety Critical Parameter Product Target Scaffold: (e.g., Quinazoline Core) Reaction->Product Safety->Reaction

Figure 1: Operational workflow for integrating 2-amino-5-ethynylbenzonitrile into synthesis, emphasizing Quality Control (QC) and oxygen exclusion to prevent side reactions.

Experimental Note: Cyclization to Quinazolines

When reacting 2-amino-5-ethynylbenzonitrile with formamidine acetate or similar electrophiles to close the quinazoline ring:

  • Temperature Control: Maintain reaction temperature below 140°C. The ethynyl group may thermally polymerize above 150°C.

  • Monitoring: Use LCMS. The nitrile hydrolysis (to amide) is a common side reaction if moisture is present.

References

  • PubChem. (n.d.).[2] 2-Amino-5-ethynylbenzonitrile Compound Summary. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2021). Nitrile-Containing Pharmaceuticals: Target, Mechanism of Action, and SAR Studies. PMC. Retrieved February 5, 2026, from [Link]

Sources

Methodological & Application

Application Note: Sonogashira Coupling of 2-Amino-5-ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Sonogashira cross-coupling of 2-amino-5-ethynylbenzonitrile (Target Alkyne) with various aryl halides. This specific scaffold is a critical intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).[1]

The presence of the ortho-amino and ortho-cyano groups presents unique challenges regarding catalyst poisoning and solubility. This protocol prioritizes chemoselectivity (preventing competitive amination) and suppression of Glaser homocoupling .

Chemical Context & Mechanistic Insight

The Substrate: 2-Amino-5-ethynylbenzonitrile
  • Role: Nucleophile (Terminal Alkyne).

  • Electronic Environment: The alkyne at position 5 is para to the amino group (EDG) and meta to the nitrile (EWG). This push-pull system generally increases the acidity of the acetylenic proton, facilitating the formation of the Copper-acetylide intermediate.

  • Solubility Profile: Moderate in non-polar solvents; high solubility in DMF, DMSO, and THF.

Critical Challenges
  • Catalyst Poisoning: The free primary amine (-NH2) can coordinate with Pd(II) species, potentially arresting the catalytic cycle. Solution: Use sterically bulky phosphine ligands or high catalyst loading (5 mol%).

  • Glaser Homocoupling: Terminal alkynes are prone to oxidative dimerization (Glaser coupling) in the presence of Cu(I) and Oxygen. Solution: Rigorous deoxygenation (Argon sparging).

  • Cyclization Risk: High temperatures can trigger premature cyclization between the internal alkyne product and the adjacent nitrile/amine groups. Solution: Maintain temperatures

    
     60°C.
    

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Amino-5-ethynylbenzonitrileNucleophile
Electrophile Aryl Iodide (preferred) or BromideCoupling Partner
Catalyst Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]Pd Source
Co-Catalyst Copper(I) Iodide (CuI)Activator (Transmetallation)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Proton Scavenger
Solvent Anhydrous DMF or THFMedium
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Reactor Preparation

  • Oven-dry a 25 mL Schlenk flask or microwave vial.

  • Equip with a magnetic stir bar and seal with a septum.

  • Cycle Vacuum/Argon (3x) to ensure an inert atmosphere.

Step 2: Reagent Loading (Glovebox or Counter-flow Argon)

  • Add Aryl Halide (1.0 equiv, 1.0 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.05 equiv, 35 mg).

  • Add CuI (0.03 equiv, 5.7 mg). Note: Keep CuI minimal to reduce homocoupling.

  • Crucial: Do NOT add the alkyne yet.

Step 3: Solvation & Deoxygenation

  • Inject Anhydrous DMF (5.0 mL) via syringe.

  • Inject Et₃N (3.0 equiv, 0.42 mL).

  • Sparge the mixture with Argon for 10 minutes. This is the most critical step for yield.

Step 4: Alkyne Addition

  • Dissolve 2-amino-5-ethynylbenzonitrile (1.1 equiv, 1.1 mmol) in a minimal amount of degassed DMF (1 mL).

  • Add this solution dropwise to the reaction mixture over 5 minutes.

    • Why Dropwise? Keeps the concentration of free acetylide low relative to the oxidative addition complex (Ar-Pd-X), favoring cross-coupling over homocoupling.

Step 5: Reaction & Monitoring

  • Heat to 50–60°C . (Room temperature is sufficient for Aryl Iodides; heat required for Bromides).

  • Monitor via TLC or LC-MS every hour.

    • Endpoint: Disappearance of Aryl Halide.

    • Typical Time: 2–6 hours.[2]

Step 6: Workup

  • Dilute with Ethyl Acetate (30 mL).

  • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Mechanism & Workflow Visualization

Catalytic Cycle (Sonogashira)

The following diagram illustrates the interplay between the Palladium and Copper cycles, highlighting where the specific amine substrate enters.

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-Alkyne] OxAdd->TransMet + Cu-Acetylide (- CuX) Iso Cis/Trans Isomerization TransMet->Iso Prod Reductive Elimination (Product Release) Iso->Prod Prod->Pd0 Cu_Alk Copper Acetylide (Cu-C≡C-R) Cu_Alk->TransMet Transmetallation Alkyne 2-amino-5-ethynylbenzonitrile Alkyne->Cu_Alk + CuI, + Base Base Base (Et3N)

Caption: Figure 1. Dual-cycle mechanism. The Copper cycle activates the 2-amino-5-ethynylbenzonitrile for transfer to the Palladium center.

Experimental Workflow

Workflow cluster_0 Preparation cluster_1 Activation cluster_2 Reaction Step1 1. Dry Flask & Argon Purge Step2 2. Load Catalyst & Aryl Halide Step1->Step2 Step3 3. Add Solvent/Base & SPARGE (10 min) Step2->Step3 Step4 4. Dropwise Addition of Alkyne Step3->Step4 Step5 5. Heat 50°C (2-6 Hours) Step4->Step5

Caption: Figure 2. Step-by-step workflow emphasizing the critical degassing step to prevent Glaser coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation by -NH2 group.Increase Pd loading to 5-10 mol% or switch to Pd(dppf)Cl₂ (bidentate ligand resists displacement).
Blue/Green solution Oxidation of Copper (Glaser condition).Stop. The atmosphere is compromised. Repeat with stricter Argon sparging.
Homocoupling (Dimer) Excess Alkyne / High O₂.Add Alkyne slowly (syringe pump) over 1 hour. Reduce CuI to 1 mol%.
Precipitation Product insolubility.[3]Switch solvent to DMSO or NMP. Heat to 80°C (cautiously).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • BLDpharm. (n.d.). Product Information: 4-Amino-2-chloro-5-[(trimethylsilyl)ethynyl]benzonitrile (Analogous Precursor). Link

  • Organic Chemistry Portal. (2023). Sonogashira Coupling Protocols and Mechanism. Link

Sources

Application Notes & Protocols: Strategic Cyclization of 2-Amino-5-ethynylbenzonitrile for the Synthesis of 5-Cyanoindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the intramolecular cyclization of 2-amino-5-ethynylbenzonitrile to form 5-cyanoindole. The indole scaffold is a cornerstone of numerous pharmacologically active compounds, and the 5-cyano substituted variant is a particularly valuable intermediate in drug discovery, notably in the synthesis of antidepressants like Vilazodone.[1] This guide moves beyond simple procedural lists to explain the causal mechanisms behind protocol choices, offering a comparative analysis of leading catalytic systems and providing detailed, field-tested protocols.

Introduction: The Strategic Importance of 5-Cyanoindole

The synthesis of substituted indoles remains a central focus in organic and medicinal chemistry. Among these, 5-cyanoindole stands out as a critical building block. The cyano group is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in various cycloadditions. Its presence on the indole core opens avenues to a diverse range of complex molecular architectures.

The traditional synthesis of 5-cyanoindole often involves harsh or toxic reagents like CuCN or Zn(CN)₂ starting from 5-bromoindole, presenting significant challenges for scale-up and environmental safety.[1] The intramolecular cyclization of 2-alkynylanilines offers a more elegant and atom-economical alternative.[2] Specifically, using 2-amino-5-ethynylbenzonitrile as a precursor provides a direct and efficient route to the desired 5-cyanoindole core, leveraging the inherent reactivity of the ortho-aminoalkyne moiety.

This guide will dissect the key methodologies for this transformation, focusing on transition-metal-catalyzed and metal-free approaches.

Mechanistic Principles: The 5-Endo-Dig Cyclization Pathway

The conversion of 2-alkynylanilines to indoles is a classic example of an intramolecular hydroamination. The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the alkyne. The regioselectivity of this attack is governed by Baldwin's Rules for ring closure.

According to Baldwin's rules, the 5-endo-dig pathway is favored for this system.[3] This involves the nitrogen atom attacking the internal carbon of the alkyne, leading to the formation of the five-membered indole ring. The alternative, a 6-exo-dig cyclization, is geometrically disfavored. However, the uncatalyzed reaction is often slow due to the high activation energy required for the nucleophilic amine to attack the electron-rich alkyne.

To overcome this kinetic barrier, a catalyst is typically employed. The most effective catalysts are π-acidic metals, such as gold (Au), platinum (Pt), and palladium (Pd), which coordinate to the alkyne. This coordination polarizes the C≡C bond, rendering it highly electrophilic and susceptible to attack by the pendant amino group.

G cluster_start Starting Material cluster_catalysis Catalytic Activation cluster_cyclization Key Mechanistic Step cluster_product Product Formation A 2-Amino-5-ethynylbenzonitrile B Catalyst (M+) Coordination to Alkyne A->B Add Catalyst C π-Alkyne Complex (Electrophilic Activation) B->C Forms D Intramolecular Nucleophilic Attack (5-endo-dig) C->D Amine attacks Alkyne E Vinylic Intermediate D->E Forms F Protodemetalation E->F H+ Source G 5-Cyanoindole F->G Releases Catalyst

Figure 1: General catalytic mechanism for the 5-endo-dig cyclization.

Catalytic Systems and Detailed Protocols

The choice of catalyst is the most critical experimental variable, influencing reaction rate, yield, and tolerance to other functional groups. Below are protocols for the most reliable catalytic systems.

Gold-Catalyzed Cyclization

Expertise & Rationale: Gold catalysts, particularly Au(I) and Au(III) species, are exceptional π-acids with a high affinity for alkynes.[4] This strong carbophilicity leads to powerful activation of the alkyne, often allowing reactions to proceed under very mild conditions and with low catalyst loadings. The gold-catalyzed 5-endo-dig cycloisomerization is one of the most efficient methods for indole synthesis from 2-alkynylanilines.[4][5]

Experimental Protocol: AuCl₃-Catalyzed Synthesis

  • Glassware Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-ethynylbenzonitrile (1.0 eq, e.g., 500 mg).

  • Reagent Addition: Dissolve the starting material in anhydrous acetonitrile (0.1 M concentration).

  • Catalyst Introduction: Add gold(III) chloride (AuCl₃, 2 mol%) to the solution. The solution may turn from colorless to light yellow.

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford pure 5-cyanoindole as a solid.

Palladium-Catalyzed Cyclization

Expertise & Rationale: Palladium catalysis is a versatile tool in organic synthesis. For this transformation, a simple palladium(II) salt like palladium acetate can effectively catalyze the cyclization.[6] Palladium-catalyzed reactions are often robust and can be performed in various solvents, including aqueous media under certain conditions.[6] This method is particularly valuable as palladium catalysts are commonly used for the synthesis of the 2-alkynylaniline precursors via Sonogashira coupling, enabling potential one-pot tandem reactions.[6][7]

Experimental Protocol: Pd(OAc)₂-Catalyzed Synthesis

  • Glassware Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, place 2-amino-5-ethynylbenzonitrile (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Catalyst Introduction: Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar) and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (3x) and brine (1x). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting solid by flash column chromatography (eluent: 20-30% ethyl acetate in hexanes).

Platinum-Catalyzed Cyclization

Expertise & Rationale: Platinum catalysts, like their gold counterparts, are effective π-acids for alkyne activation.[8] Platinum catalysis can offer a balance of reactivity and stability, sometimes providing cleaner reactions than other metals. Microwave-assisted platinum-catalyzed reactions have been shown to be highly efficient, dramatically reducing reaction times.[9]

Experimental Protocol: PtCl₂-Catalyzed Synthesis

  • Glassware Setup: To a 10 mL microwave reaction vial with a small magnetic stir bar, add 2-amino-5-ethynylbenzonitrile (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent (0.2 M concentration).

  • Catalyst Introduction: Add platinum(II) chloride (PtCl₂, 3 mol%).

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 20 minutes.

  • Workup: After cooling, filter the reaction mixture through a small plug of Celite to remove the catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization from an ethanol/water mixture or by flash chromatography if necessary.

Metal-Free, Base-Promoted Cyclization

Expertise & Rationale: In line with the principles of green chemistry, developing metal-free synthetic routes is highly desirable.[10][11][12] For electron-deficient anilines or under specific conditions, a strong base can promote the cyclization without a transition metal.[13] The base deprotonates the aniline nitrogen, increasing its nucleophilicity and facilitating the attack on the alkyne. This approach avoids the cost and potential toxicity associated with heavy metals.

Experimental Protocol: Cs₂CO₃-Promoted Synthesis

  • Glassware Setup: Equip a 50 mL round-bottom flask with a stir bar and reflux condenser.

  • Reagent Addition: To the flask, add 2-amino-5-ethynylbenzonitrile (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.1 M.

  • Reaction Conditions: Heat the mixture to 120 °C under an inert atmosphere (N₂ or Ar) for 12-18 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield 5-cyanoindole.

Comparative Analysis of Protocols

ParameterGold-CatalyzedPalladium-CatalyzedPlatinum-CatalyzedMetal-Free (Base)
Catalyst AuCl₃Pd(OAc)₂PtCl₂Cs₂CO₃
Loading Low (2 mol%)Moderate (5 mol%)Low (3 mol%)Stoichiometric (2 eq)
Temperature Room Temp.High (80 °C)High (100 °C, MW)Very High (120 °C)
Time Fast (1-3 h)Moderate (4-6 h)Very Fast (20 min)Slow (12-18 h)
Key Advantage Very mild conditionsRobust, tandem potentialSpeed (with microwave)Cost, metal-free
Consideration Cost of catalystHigher temperaturesRequires MW equipmentHarsh conditions, slow

Experimental Workflow Overview

G A 1. Setup & Inerting (Flame-dried glassware, N₂/Ar atmosphere) B 2. Reagent Charging (Substrate, Anhydrous Solvent) A->B C 3. Catalyst/Base Addition (e.g., AuCl₃, Pd(OAc)₂, Cs₂CO₃) B->C D 4. Reaction (Stirring, Heating/MW as required) C->D E 5. Monitoring (TLC, LC-MS) D->E E->D Reaction Incomplete F 6. Workup (Quench, Extraction, Drying) E->F Reaction Complete G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS, m.p.) G->H

Figure 2: Standard experimental workflow for indole synthesis.

References

  • Diversity synthesis of indole derivatives via catalyst control cyclization reaction of 2-indolylmethanols and azonaphthalene. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Platinum‐Catalyzed Tandem Cyclization Reaction to Multiply Substituted Indolines under Microwave‐Assisted Conditions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Transition-Metal-Catalyzed Enantioselective Synthesis of Indoles from 2-Alkynylanilines. Synlett. Available at: [Link]

  • Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis. ChemInform. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules. Available at: [Link]

  • Gold-Catalyzed 5-endo-dig Cyclization of 2-[(2-Aminophenyl)ethynyl]phenylamine with Ketones for the Synthesis of Spiroindolone and Indolo[3,2-c]quinolone Scaffolds. ChemInform. Available at: [Link]

  • Process for the preparation of 2-amino-5-nitrobenzonitrile.Google Patents.
  • Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement-Deiodination Sequence. Organic Chemistry Frontiers. Available at: [Link]

  • Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry. Available at: [Link]

  • Thermodynamic and Strain Effects in the Competition between 5-Exo-dig and 6-Endo-dig Cyclizations of Vinyl and Aryl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • A Platinum(II)-Based Molecular Cage with Aggregation-Induced Emission for Enzymatic Photocyclization of Alkynylaniline. Angewandte Chemie International Edition. Available at: [Link]

  • A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

  • Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. Available at: [Link]

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications. Available at: [Link]

  • Metal-free 2-isocyanobiaryl-based cyclization reactions: phenanthridine framework synthesis. RSC Advances. Available at: [Link]

  • Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. Tetrahedron Letters. Available at: [Link]

  • Metal/Peroxide‐Free [5 + 1] Cyclization of 2‐Vinylanilines with tert‐Butyl Nitrite to Access Diverse Cinnolines. Chemistry – An Asian Journal. Available at: [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Amino-5-Ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Challenge

You are likely synthesizing 2-amino-5-ethynylbenzonitrile as a key intermediate for Src/Abl kinase inhibitors (e.g., Bosutinib derivatives). This substrate presents a specific electronic challenge that distinguishes it from standard Sonogashira couplings:

  • Electronic Deactivation: The amino group (

    
    ) at position 2 is a strong electron donor (para to the halogen at position 5). This increases electron density at the C-X bond, making the oxidative addition  of Palladium significantly slower compared to electron-deficient aryl halides.
    
  • Catalyst Poisoning: The free primary amine and the nitrile group can competitively coordinate to the Palladium center, displacing the phosphine ligands and leading to catalyst deactivation (formation of Pd black).

This guide prioritizes the TMS-Acetylene Route (followed by desilylation) as it is the industry standard for minimizing side reactions associated with terminal alkynes in this specific scaffold.

Module 1: The Gold Standard Protocol (SOP)

Use this baseline protocol before attempting optimization. Deviations here are the most common cause of failure.

Reaction Setup (5.0 mmol Scale)
ComponentEquiv.QuantityRole
2-amino-5-bromobenzonitrile 1.0985 mgLimiting Reagent
TMS-Acetylene 1.2 - 1.50.85 - 1.05 mLAlkyne Source (Excess required)
Pd(PPh₃)₂Cl₂ 0.03 (3%)105 mgPre-catalyst (Air stable)
CuI 0.02 (2%)19 mgCo-catalyst (Activates alkyne)
Triethylamine (Et₃N) 3.02.1 mLBase & Solvent component
THF or DMF --10 mLSolvent (Anhydrous)
Step-by-Step Execution
  • The Inert Purge (Critical): Charge the reaction vessel with the aryl bromide,

    
    , and CuI. Seal the vessel. Cycle vacuum/Argon 3 times . Oxygen is the enemy of this reaction (causes Glaser homocoupling).
    
  • Solvent Addition: Add degassed THF and

    
     via syringe.
    
  • Alkyne Addition: Add TMS-acetylene dropwise via syringe.

  • Thermal Activation: Heat to 60–80°C .

    • Note: Due to the electron-rich nature of the ring, room temperature is often insufficient for the bromide.

  • Monitoring: Monitor by HPLC/TLC. If conversion stalls at 50%, do not add more alkyne immediately. See Troubleshooting Module 2.

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate.

  • Deprotection (If required): Treat the crude TMS-intermediate with

    
     (1.5 eq) in MeOH at RT for 1 hour to yield the terminal alkyne.
    

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My reaction turns black immediately and conversion is < 10%."

Diagnosis: Rapid Catalyst Deactivation ("Pd Black"). The free amine on your substrate is coordinating to the Pd(II) species, preventing reduction to the active Pd(0) or displacing ligands.

Solution A: Ligand Overload Add excess Triphenylphosphine (


)  (2:1 ratio relative to Pd) to the initial mixture. This shifts the equilibrium back toward the active catalyst complex 

.

Solution B: The "Buchwald" Switch If


 fails, the oxidative addition is too slow. Switch to an electron-rich, bulky phosphine ligand which facilitates oxidative addition into electron-rich aryl halides.
  • Catalyst:

    
     (1 mol%)
    
  • Ligand: XPhos or SPhos (2 mol%)

  • Why? These ligands create a highly active catalytic center that is less susceptible to amine poisoning.

Issue 2: "I see a major spot on TLC that isn't product or starting material."

Diagnosis: Glaser Homocoupling.[1][2][3] The TMS-acetylene is dimerizing to form a bis-TMS-butadiyne species. This consumes your alkyne and generates Cu-acetylides that are insoluble.

Corrective Action:

  • Oxygen Leak: Re-grease joints and check the Argon line. The Glaser reaction requires

    
    .
    
  • Slow Addition: Add the TMS-acetylene as a solution over 1 hour using a syringe pump. This keeps the concentration of active Cu-acetylide low relative to the aryl halide.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Halide Inhibition. As the reaction proceeds, Triethylammonium bromide (


) precipitates. While usually helpful, high salt concentrations can coat the surface of the heterogeneous CuI co-catalyst.

Protocol Adjustment:

  • Switch solvent to DMF or DMAc (Dimethylacetamide). These polar solvents keep the salt in solution longer.

  • Increase temperature to 90°C .

Module 3: Mechanistic Visualization

Diagram 1: The "Amine Poisoning" Shunt

This diagram illustrates why the reaction fails when the free amine interferes with the catalytic cycle.

SonogashiraMechanism Pd_Pre Pd(II) Pre-catalyst Pd(PPh3)2Cl2 Pd_Active Active Catalyst Pd(0)L2 Pd_Pre->Pd_Active Reduction Ox_Add Oxidative Addition Complex Ar-Pd(II)-Br Pd_Active->Ox_Add + 2-amino-5-bromobenzonitrile (Slow due to EDG -NH2) Poison_Complex Inactive Amine Complex [Pd(Ar-NH2)2Cl2] Pd_Active->Poison_Complex Substrate Amine Coordination Transmetal Transmetallation (Rate Limiting for Alkynes) Ox_Add->Transmetal + Cu-Acetylide Pd_Black Pd Black (Irreversible Deactivation) Ox_Add->Pd_Black Thermal Decomposition if Transmetalation Stalls Product_Rel Product Release Reductive Elimination Transmetal->Product_Rel Fast Product_Rel->Pd_Active Regeneration Poison_Complex->Pd_Black Ligand Dissociation

Caption: The catalytic cycle showing the competitive "Poisoning Shunt" (Red) where the substrate's amine group displaces ligands, leading to inactive Pd Black.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Low Yield / Failure Check_Color Check Reaction Color Start->Check_Color Black Black Precipitate? Check_Color->Black Yes Yellow Remains Yellow/Orange? Check_Color->Yellow No O2_Leak Diagnosis: O2 Leak / Glaser Black->O2_Leak Late (>1 hr) Poison Diagnosis: Amine Poisoning Black->Poison Early (<10 min) Inert Diagnosis: Oxidative Add. Failure Yellow->Inert No Conversion Action_Degas Action: Degas + Slower Addition O2_Leak->Action_Degas Action_Ligand Action: Add XS Ligand or Switch to XPhos Poison->Action_Ligand Action_Heat Action: Increase Temp >80°C or Use Iodo-substrate Inert->Action_Heat

Caption: Logic flow for diagnosing Sonogashira failures based on visual cues and reaction timing.

Module 4: Advanced Substrate Modification

If the standard optimization fails, the most robust chemical solution is to remove the "Amine Interference" variable entirely via protection.

The "Boc-Protection" Route:

  • Step 1: Protect 2-amino-5-bromobenzonitrile with

    
    /DMAP.
    
    • Benefit: The Boc group is electron-withdrawing. This reverses the electronic deactivation, making the C-Br bond electron-deficient and highly reactive toward Pd(0). It also prevents catalyst coordination.

  • Step 2: Perform Sonogashira coupling (Yields typically >85%).

  • Step 3: Global deprotection (TFA or HCl) removes both Boc and TMS groups simultaneously.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

  • Plenio, H. (2008). The Sonogashira Coupling of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 47(37), 6954-6956.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie, 46(6), 834-871.

Sources

purification methods for 5-ethynylanthranilonitrile after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Ethynylanthranilonitrile Ticket ID: #PUR-5EAN-882 Subject: Optimization of Post-Synthesis Isolation & Purification Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Overview

You are working with 5-ethynylanthranilonitrile (also known as 2-amino-5-ethynylbenzonitrile). This is a high-value intermediate often synthesized via Sonogashira coupling of 5-iodo- or 5-bromoanthranilonitrile with TMS-acetylene, followed by deprotection.

The presence of three distinct functional groups—primary amine (aniline) , nitrile , and terminal alkyne —creates a unique purification challenge. The amine can cause streaking on silica; the alkyne is prone to oxidative homocoupling (Glaser coupling); and the nitrile increases polarity while posing toxicity risks.

This guide replaces standard "textbook" advice with field-proven troubleshooting workflows designed to maximize purity (>98%) for downstream applications like click chemistry or kinase inhibitor synthesis.

Phase 1: The "Crude" Reality (Initial Isolation)

Q: My crude reaction mixture is dark black/brown. Is this normal, and how do I fix it? A: Yes, this is typical for Sonogashira couplings. The dark color usually comes from colloidal palladium and polymerized byproducts. Do not proceed directly to column chromatography; the colloidal metal will clog your column and degrade your product.

Protocol:

  • Celite Filtration: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Pass it through a 2-inch pad of Celite 545 to remove bulk Pd black.

  • The "Cheliation" Wash: Standard brine washes are insufficient for removing soluble Pd/Cu complexes.

    • Wash the organic layer 2x with 5% aqueous ethylenediamine or 10% ammonium hydroxide .

    • Why? The amine/ammonia ligands bind Pd/Cu more tightly than your product, pulling the metals into the aqueous phase. You will see the aqueous layer turn blue (Cu) or yellow/brown (Pd).

  • Dry & Concentrate: Dry over

    
     (avoid 
    
    
    
    if the product is acid-sensitive, though here
    
    
    is preferred for granular filtration). Concentrate at <40°C to avoid thermal polymerization of the alkyne.

Phase 2: Chromatographic Purification (The Fine Tuning)

Q: The product streaks on the TLC plate and elutes as a broad band on the column. How do I sharpen the separation? A: The primary amine (


) interacts with the acidic silanols on the silica gel surface, causing "tailing."

Solution: Amine Deactivation Pre-treat your silica gel or add a modifier to your mobile phase.

  • Mobile Phase: Hexanes/Ethyl Acetate (Gradient: 0%

    
     30%).
    
  • Modifier: Add 1% Triethylamine (TEA) or 0.5%

    
      to the mobile phase.
    
  • Mechanism:[1][2] The base neutralizes the acidic sites on the silica, allowing the aniline to elute as a tight, symmetrical band.

Q: I see a spot running just above my product. What is it? A: This is likely the Glaser coupling product (the diyne dimer), formed if oxygen entered the reaction.[3]

  • Detection: The diyne is often highly fluorescent under UV (365 nm) and less polar than the terminal alkyne.

  • Separation: Use a shallower gradient (e.g., hold at 10% EtOAc for 5 column volumes) to separate the non-polar dimer from your product.

Phase 3: Crystallization & Final Polish

Q: Chromatography gave me 95% purity, but I need >99% for biological assays. Can I recrystallize? A: Yes. 5-ethynylanthranilonitrile is a rigid aromatic system that crystallizes well.

Recommended Solvent Systems:

  • Ethanol/Water (Preferred): Dissolve in hot Ethanol (60°C). Add water dropwise until turbidity persists. Cool slowly to 4°C.

    • Pros: Removes trace salts and polar impurities.

  • Toluene/Heptane: Dissolve in minimum hot Toluene; add Heptane.

    • Pros: Excellent for removing non-polar diyne impurities.

Q: How do I ensure all Palladium is removed (<10 ppm)? A: If the color remains off-white or tan after crystallization, use a metal scavenger .

  • Dissolve product in EtOAc/THF.

  • Add SiliaMetS® Thiol or equivalent thiourea-based scavenger resin.

  • Stir for 4 hours at room temperature, then filter. The sulfur binds Pd selectively.

Visual Troubleshooting & Logic Maps

Workflow 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture Celite 1. Celite Filtration (Remove Pd Black) Start->Celite Wash 2. Chelation Wash (5% Ethylenediamine or NH4OH) Celite->Wash TLC 3. TLC Analysis (Hex/EtOAc 4:1) Wash->TLC Streaking Issue: Streaking/Tailing? TLC->Streaking AddBase Add 1% Et3N to Eluent Streaking->AddBase Yes Column 4. Flash Column (Silica Gel) Streaking->Column No AddBase->Column PurityCheck Purity > 98%? Column->PurityCheck Recryst 5. Recrystallization (EtOH/Water) PurityCheck->Recryst No (Organic Impurities) Scavenge Pd Scavenger Resin (Thiol/Thiourea) PurityCheck->Scavenge No (Metal Coloration) Final Pure 5-Ethynylanthranilonitrile PurityCheck->Final Yes Recryst->Final Scavenge->Final

Caption: Step-by-step decision matrix for isolating 5-ethynylanthranilonitrile, addressing metal removal and silica streaking.

Data & Specifications

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (RT)ApplicationNotes
DCM HighExtraction / LoadingGood for dissolving crude; not ideal for crystallization.
Ethyl Acetate HighExtraction / ColumnExcellent general solvent.
Hexanes/Heptane LowAnti-solventUsed to crash out product during crystallization.
Ethanol Moderate (Hot)RecrystallizationBest balance for obtaining high-quality crystals.
Water InsolubleWash / Anti-solventRemoves salts and polar catalyst ligands.
Table 2: Impurity Troubleshooting Matrix
ObservationLikely ImpurityCorrective Action
Spot runs higher (Rf ~0.6) Diyne (Glaser Dimer)Reduce gradient slope; flush with Hexanes first.
Spot runs lower (Rf ~0.1) Desilylated byproduct / SaltsIncrease polarity (EtOAc) to flush product; leave salts on column.
Broad/Tailing Spot Amine interaction with SilicaAdd 1% Triethylamine (TEA) to mobile phase.
Grey/Brown Solid Palladium ResidueRe-dissolve in EtOAc, treat with Thiol-silica scavenger or wash with 5% cysteine solution.

References

  • Sonogashira Coupling & Alkyne Purification

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Removal of Palladium Impurities

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Purification of Anilines (Amine Tailing)

    • Reich, H. J. (2017). "Chromatography Tips: Amines.
  • Synthesis of Anthranilonitrile Derivatives

    • Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of Quinazolinones from Anthranilic Acid Derivatives.

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 5-ethynylanthranilonitrile (potential nitrile toxicity) and handle all alkynes with care due to potential instability.

Sources

avoiding nitrile hydrolysis side reactions in 2-amino-5-ethynylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Nitrile Hydrolysis and Other Side Reactions

Welcome to the Technical Support Center for 2-amino-5-ethynylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot potential side reactions, particularly the hydrolysis of the nitrile group.

The unique trifunctional nature of 2-amino-5-ethynylbenzonitrile—possessing a nucleophilic amino group, a reactive ethynyl group, and an electrophilic nitrile group—makes it a valuable building block in medicinal chemistry and materials science. However, this same complexity necessitates careful control over reaction conditions to achieve the desired chemical transformations selectively. This guide will equip you with the knowledge to minimize unwanted side reactions and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns when working with 2-amino-5-ethynylbenzonitrile.

Q1: What is nitrile hydrolysis and why is it a concern with 2-amino-5-ethynylbenzonitrile?

Nitrile hydrolysis is the conversion of the nitrile group (-C≡N) into a carboxamide (-CONH₂) and subsequently into a carboxylic acid (-COOH) in the presence of water.[1][2] This reaction is a significant concern because it alters the fundamental structure and properties of your target molecule, leading to impurities that can be difficult to separate and can interfere with subsequent synthetic steps or biological assays. The hydrolysis can be catalyzed by both acids and bases.[3][4]

Q2: Under what conditions is 2-amino-5-ethynylbenzonitrile most susceptible to nitrile hydrolysis?

The nitrile group in 2-amino-5-ethynylbenzonitrile is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[4] The presence of the amino group can further complicate matters. Under acidic conditions, the amino group can be protonated, which may influence the electronic properties of the nitrile group. In basic media, the amino group remains a potent nucleophile, but the overall basic environment is the primary driver for nitrile hydrolysis.

Q3: Can the ethynyl group react under the same conditions that cause nitrile hydrolysis?

Yes, the terminal alkyne (ethynyl group) can also be reactive under certain conditions. While generally stable, strong bases can deprotonate the terminal alkyne, forming an acetylide. This can lead to unwanted side reactions, including polymerization or reactions with electrophiles. Additionally, some transition metal catalysts used in cross-coupling reactions of the ethynyl group can also potentially interact with the nitrile or amino groups if conditions are not optimized.

Q4: Is the amino group a factor in the stability of the nitrile?

The amino group, being an electron-donating group, can influence the electronic density of the aromatic ring and, consequently, the reactivity of the nitrile group. While it doesn't directly participate in the hydrolysis mechanism in the same way as an acid or base catalyst, its presence can affect the overall reaction kinetics. More importantly, the amino group itself can undergo side reactions, such as acylation or alkylation, if appropriate protecting group strategies are not employed.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides a problem-oriented approach to troubleshooting common side reactions encountered during the use of 2-amino-5-ethynylbenzonitrile.

Problem 1: Appearance of Unexpected Polar Impurities in my Reaction Mixture.

Symptoms:

  • TLC analysis shows new, more polar spots (lower Rf value) than the starting material.

  • LC-MS analysis reveals peaks with masses corresponding to the addition of water (M+18 for the amide) or two water molecules with the loss of ammonia (M+17 for the carboxylic acid).

  • ¹H NMR of the crude product shows the appearance of broad singlets in the 7-8 ppm region, characteristic of amide N-H protons, or a very broad singlet further downfield for a carboxylic acid O-H proton.

Probable Cause: You are likely observing the hydrolysis of the nitrile group to the corresponding carboxamide (2-amino-5-ethynylbenzamide) and/or carboxylic acid (2-amino-5-ethynylbenzoic acid).

Solutions:

  • pH Control:

    • Acidic Conditions: If your reaction requires acidic conditions, use the mildest acid possible and the lowest effective concentration. Consider using buffered systems to maintain a stable, weakly acidic pH. Avoid strong mineral acids like HCl or H₂SO₄ if possible, especially at elevated temperatures.[5]

    • Basic Conditions: For base-mediated reactions, use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) instead of strong hydroxide bases (e.g., NaOH, KOH). If a stronger base is necessary, perform the reaction at the lowest possible temperature and for the shortest duration required for the conversion of the starting material.

  • Temperature Management:

    • Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate the rate of nitrile hydrolysis.[4] Consider running reactions at room temperature or even sub-ambient temperatures if the primary reaction kinetics allow.

  • Solvent Choice:

    • Ensure the use of anhydrous solvents to minimize the amount of water available for hydrolysis. Solvents should be freshly distilled or obtained from a sealed, dry source.

    • The choice of solvent can also influence the rate of hydrolysis. Protic solvents may participate in the hydrolysis mechanism, so consider aprotic solvents where feasible.

  • Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor hydrolysis.

Problem 2: Low Yield in Sonogashira Coupling and Formation of Dimerized Alkyne Byproducts.

Symptoms:

  • The desired cross-coupled product is obtained in low yield.

  • A significant amount of a byproduct with approximately double the mass of the starting alkyne is observed by LC-MS. This corresponds to the homocoupling (Glaser or Hay coupling) of 2-amino-5-ethynylbenzonitrile.[6]

  • The reaction mixture turns dark or forms a precipitate, which could indicate catalyst decomposition or polymer formation.

Probable Cause: The conditions for the Sonogashira coupling are not optimized, leading to the undesired homocoupling of the terminal alkyne. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.

Solutions:

  • Deoxygenation:

    • Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst System:

    • Use a well-defined palladium catalyst and a reliable copper(I) source (e.g., CuI). The quality of the catalyst is crucial.

    • Consider "copper-free" Sonogashira conditions, which can mitigate the homocoupling side reaction. These protocols often employ specific ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Amine Base:

    • The choice of amine base is critical. Diisopropylamine (DIPA) or triethylamine (TEA) are commonly used. Ensure the amine is dry and freshly distilled. The amine acts as both a base and a solvent in many cases.

  • Protecting the Amino Group:

    • The free amino group can sometimes coordinate to the metal catalysts, interfering with their activity. If other measures fail, consider protecting the amino group. A tert-butyloxycarbonyl (Boc) group is a common choice as it is stable to the basic conditions of the Sonogashira reaction and can be removed later under acidic conditions.[7]

Problem 3: Unwanted Polymerization or Darkening of the Reaction Mixture.

Symptoms:

  • The reaction mixture becomes viscous, turns dark brown or black, or forms an insoluble tar-like substance.

  • Desired product isolation is difficult due to the presence of polymeric material.

Probable Cause: Ethynyl-substituted anilines can be prone to oxidative polymerization, especially at elevated temperatures or in the presence of certain metals and oxygen.[8]

Solutions:

  • Strictly Anaerobic Conditions: As with preventing homocoupling, rigorous exclusion of oxygen is paramount.

  • Lower Reaction Temperature: High temperatures can promote polymerization.

  • Use of Inhibitors: In some cases, small amounts of radical inhibitors (like BHT) can be added to suppress polymerization, provided they do not interfere with the desired reaction.

  • Protecting the Amino Group: Acylation or carbamoylation of the amino group can reduce its electron-donating ability and decrease the propensity of the molecule to undergo oxidative polymerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Nitrile Hydrolysis in a Base-Catalyzed Reaction
  • Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (argon or nitrogen).

  • Reagents and Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all reagents are of high purity and dry.

  • Reaction Setup: To a solution of 2-amino-5-ethynylbenzonitrile in an anhydrous aprotic solvent (e.g., THF, Dioxane, DMF), add the other reactants under a positive pressure of inert gas.

  • Base Addition: Add the non-nucleophilic organic base (e.g., DIPEA, DBU) dropwise at 0 °C.

  • Temperature Control: Allow the reaction to slowly warm to room temperature and stir. Avoid heating unless absolutely necessary. If heating is required, use the lowest possible temperature and monitor the reaction frequently.

  • Monitoring: Follow the reaction progress by TLC or LC-MS, analyzing for the disappearance of starting material and the appearance of the product and any potential hydrolysis byproducts.

  • Work-up: Once the reaction is complete, quench it by adding a mild acid (e.g., saturated aqueous NH₄Cl solution) at 0 °C. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Protection of the Amino Group with a Boc Group
  • Dissolution: Dissolve 2-amino-5-ethynylbenzonitrile in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with dilute aqueous acid (e.g., 1 M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Boc-protected compound can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Key Reaction Parameters to Control for Minimizing Nitrile Hydrolysis

ParameterRecommendation for Acidic ConditionsRecommendation for Basic ConditionsRationale
pH Use weak organic acids or buffered systems.Use non-nucleophilic, sterically hindered organic bases.Strong acids and bases are potent catalysts for nitrile hydrolysis.[1]
Temperature Operate at the lowest effective temperature.Operate at the lowest effective temperature.Hydrolysis rates increase significantly with temperature.[4]
Water Content Use anhydrous solvents and reagents.Use anhydrous solvents and reagents.Water is a key reactant in the hydrolysis process.
Reaction Time Monitor closely and quench upon completion.Monitor closely and quench upon completion.Prolonged reaction times increase the likelihood of side reactions.

Visualizations

Nitrile Hydrolysis Pathway

The following diagram illustrates the stepwise hydrolysis of the nitrile group, first to the amide and then to the carboxylic acid.

Nitrile_Hydrolysis Nitrile 2-Amino-5-ethynylbenzonitrile (-C≡N) Amide 2-Amino-5-ethynylbenzamide (-CONH2) Nitrile->Amide + H2O (Acid or Base Catalyst) CarboxylicAcid 2-Amino-5-ethynylbenzoic Acid (-COOH) Amide->CarboxylicAcid + H2O (Harsher Conditions)

Caption: Stepwise hydrolysis of the nitrile functional group.

Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical sequence of steps to identify and resolve issues related to the formation of unknown impurities.

Troubleshooting_Workflow Start Unexpected Byproduct Detected Analyze Characterize Byproduct (LC-MS, NMR) Start->Analyze Identify Identify Structure Analyze->Identify Hydrolysis Hydrolysis Product (Amide or Acid) Identify->Hydrolysis Mass indicates +H₂O or +O-NH₃ Homocoupling Alkyne Homocoupling Product Identify->Homocoupling Mass is ~2x starting material Polymerization Polymeric Material Identify->Polymerization Insoluble tar, broad NMR signals Other Other Side Reaction Identify->Other Unidentified Optimize_pH Optimize pH (Milder Acid/Base) Hydrolysis->Optimize_pH Optimize_Temp Lower Reaction Temperature Hydrolysis->Optimize_Temp Optimize_Anaerobic Improve Anaerobic Conditions Homocoupling->Optimize_Anaerobic Polymerization->Optimize_Temp Polymerization->Optimize_Anaerobic Protect_Group Consider Protecting Group Strategy Other->Protect_Group

Caption: Decision tree for troubleshooting side reactions.

By understanding the inherent reactivity of 2-amino-5-ethynylbenzonitrile and implementing the strategies outlined in this guide, you can significantly improve the outcome of your synthetic endeavors. Remember that careful planning, meticulous execution, and diligent monitoring are the cornerstones of successful organic synthesis.

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643. [Link]

  • Keglevich, P., et al. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. RSC Advances, 6(105), 103585-103591. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Kavitha, C. V., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(14), 5379-5382. [Link]

  • LibreTexts. (2021, October 29). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives. (2015). Request PDF. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Google Patents. (n.d.).
  • Tskhovrebov, A. G., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. The Journal of Organic Chemistry, 85(24), 16045–16055. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Google Patents. (n.d.). JPH05320126A - Method for producing 2-amino-5-nitrothiobenzamide.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. [Link]

  • Yang, D., et al. (2022). A desulphurization strategy for Sonogashira couplings by visible light/copper catalysis. Organic Chemistry Frontiers, 9(1), 126-131. [Link]

  • Chemistry Stack Exchange. (2016, April 17). Is the phenyl cation or ethynylium more stable?[Link]

  • Al-Omair, M. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22359-22368. [Link]

  • ResearchGate. (2018, October 30). Substituent-Dependent Chemoselective Synthesis of Highly Functionalized Benzo[h]quinolines and 4-Benzylpyrans from 2-Methyl-5-nitro-benzonitrile. [Link]

  • Clark, J. (2015, August). Hydrolysis of nitriles. Chemguide. [Link]

  • Lo, C. F., et al. (2009). Synthesis, electrochemistry, absorption and electro-polymerization of aniline-ethynyl metalloporphyrins. Journal of Porphyrins and Phthalocyanines, 13(02), 223-231. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Ashenhurst, J. (2012, February 27). 7 Factors That Stabilize Negative Charge In Organic Chemistry. Master Organic Chemistry. [Link]

  • ResearchGate. (2024, January 1). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[6][9][10]triazolo[1,5- a ]pyrimidines. [Link]

  • Pinto, D. C. G. A., et al. (2013). One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. The Journal of Organic Chemistry, 78(20), 10479–10484. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Removal of benzyl group and obtaining unprotected amino acid. [Link]

  • Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity. (2021). PubMed. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No.5:Organic Chemistry-II (Reaction Mechanism-1) MODULE No.7: Generation, structure, stability and reactivity of. [Link]

  • Isidro-Llobet, A., et al. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • University of Wisconsin-Madison. (n.d.). Organometallic Chemistry :: Effect of Substituents on Carbanion Stability. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ResearchGate. (2024, May 14). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. [Link]

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Validation & Comparative

Comparative MS Profiling: 2-Amino-5-Ethynylbenzonitrile vs. Halogenated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-ethynylbenzonitrile (AEBN) is a critical pharmacophore intermediate, frequently employed in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity is defined by three functionalities: the electron-donating amino group, the electron-withdrawing nitrile, and the reactive ethynyl moiety.

This guide provides a technical comparison of the Mass Spectrometry (MS) fragmentation patterns of AEBN against its synthetic precursor, 2-amino-5-bromobenzonitrile . By focusing on Electrospray Ionization (ESI) in positive mode—the standard for pharmaceutical reaction monitoring—we elucidate the specific "ortho-effect" mechanisms and isotopic signatures that validate successful Sonogashira coupling.

Experimental Methodology

To replicate the profiles described below, the following LC-MS/MS protocol is recommended. This workflow prioritizes the detection of polar intermediates and the separation of regioisomers.

Protocol: ESI-MS/MS Characterization[1][2][3][4][5]
  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL of MeOH:H₂O (50:50) + 0.1% Formic Acid. Dilute to 1 µg/mL for direct infusion or LC injection.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

    • Rationale: The primary amine (-NH₂) is readily protonated to form

      
      .
      
  • LC Conditions (if coupled):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ethynyl group).

    • Collision Energy (CID): Ramp 10–40 eV to observe sequential losses.

Comparative Analysis: Product vs. Precursor

The transition from the bromo-precursor to the ethynyl-product is distinct. The table below summarizes the key spectral shifts required for reaction validation.

FeaturePrecursor: 2-Amino-5-bromobenzonitrileProduct: 2-Amino-5-ethynylbenzonitrile
Molecular Formula C₇H₅BrN₂C₉H₆N₂
Monoisotopic Mass 195.96 Da142.05 Da
Parent Ion [M+H]⁺ 197 / 199 (1:1 doublet)143 (Single peak)
Isotopic Pattern Distinctive ¹Br/⁸¹Br doublet pattern.Standard Carbon isotope distribution (M+1 ~10%).
Primary Fragment m/z 170/172 (Loss of HCN, -27 Da)m/z 116 (Loss of HCN, -27 Da)
Secondary Fragment m/z 118 (Loss of Br radical, -79 Da)m/z 90 (Loss of C₂H₂, -26 Da)
Diagnostic Indicator Presence of 197/199 doublet confirms unreacted starting material.Disappearance of Br doublet; appearance of m/z 143.

Mechanistic Fragmentation Pathways

Understanding the why behind the peaks ensures accurate structural assignment.

The "Ortho Effect" (m/z 143 → 116)

In 2-aminobenzonitriles, the ortho-positioning of the amino (-NH₂) and nitrile (-CN) groups facilitates a specific gas-phase interaction. Upon collisional activation:

  • The protonated amino group interacts with the nitrile nitrogen.

  • This leads to a cyclic transition state (quinazoline-like or indazole-like).

  • Elimination of HCN (27 Da) occurs, resulting in a stable cation at m/z 116 .

    • Note: While loss of NH₃ (17 Da) is possible, the loss of HCN is often dominant in cyano-anilines due to the stability of the resulting ring-expanded cation.

The Ethynyl Signature (m/z 116 → 90)

Unlike the bromo-precursor, which loses the halogen atom, the ethynyl derivative undergoes alkynyl fragmentation.

  • The fragment at m/z 116 retains the ethynyl group.

  • High-energy collision causes the cleavage of the ethynyl moiety or ring disintegration, often observed as the loss of acetylene (C₂H₂, 26 Da) .

  • This yields a highly unsaturated ion at m/z 90 (C₆H₄N⁺), characteristic of the core aromatic scaffold stripping down.

Visualization: Fragmentation Pathway

The following diagram illustrates the ESI+ fragmentation pathway for 2-amino-5-ethynylbenzonitrile.

Fragmentation Parent Parent Ion [M+H]+ m/z 143 (C9H7N2)+ OrthoState Cyclic Transition State (Ortho-Effect) Parent->OrthoState Proton Migration Frag1 Fragment 1 m/z 116 [M+H - HCN]+ OrthoState->Frag1 Loss of HCN (-27 Da) Frag2 Fragment 2 m/z 90 [m/z 116 - C2H2]+ Frag1->Frag2 Loss of Acetylene (-26 Da)

Figure 1: Proposed ESI+ fragmentation pathway of 2-amino-5-ethynylbenzonitrile, highlighting the ortho-effect driven loss of HCN followed by ethynyl cleavage.

Reaction Monitoring Workflow

In drug development, this molecule is rarely an endpoint; it is a reactant. The following workflow ensures the Sonogashira coupling (Bromo → Ethynyl) is complete.

Critical Control Points
  • TIC (Total Ion Chromatogram): Look for the retention time shift.[1] The ethynyl derivative is generally less lipophilic than the bromo-precursor but more lipophilic than the unsubstituted aminobenzonitrile.

  • EIC (Extracted Ion Chromatogram):

    • Extract m/z 197.0 + 199.0 (Precursor).

    • Extract m/z 143.1 (Product).

    • Success Criteria: Area under curve (AUC) for m/z 197 must be < 1% of m/z 143.

Visualization: Analytical Decision Tree

Workflow Sample Reaction Aliquot LCMS LC-MS Analysis (ESI+) Sample->LCMS Decision Check Spectra LCMS->Decision Doublet Doublet (1:1) m/z 197/199 Decision->Doublet Br Isotope Detected Single Single Peak m/z 143 Decision->Single No Br Isotope Action1 Incomplete: Continue Reaction Doublet->Action1 Action2 Success: Proceed to Workup Single->Action2

Figure 2: Decision tree for monitoring the synthesis of 2-amino-5-ethynylbenzonitrile from its bromo-precursor.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: 2-Aminobenzonitrile. Retrieved from [Link]

  • Todua, N. G., et al. (2013). "Ortho Effects" in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • PubChem. 2-Amino-5-bromobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gross, J. H. (2011).[3] Mass Spectrometry: A Textbook. Springer Berlin Heidelberg.[3] (General reference for ESI fragmentation mechanisms of nitriles and alkynes).

Sources

A Comparative Guide to Purity Analysis of 5-Ethynylanthranilonitrile: HPLC, GC, SFC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of novel chemical entities is paramount. 5-Ethynylanthranilonitrile, a key building block with potential applications in organic synthesis and medicinal chemistry, demands rigorous purity assessment to ensure the reliability and reproducibility of downstream processes. This guide provides an in-depth comparison of analytical methodologies for determining the purity and retention time of 5-ethynylanthranilonitrile, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present detailed protocols, and objectively compare HPLC with alternative techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Central Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a critical intermediate like 5-ethynylanthranilonitrile directly impacts its safety, efficacy, and stability. Impurities, even at trace levels, can arise from starting materials, by-products of the synthesis, or degradation.[1] Regulatory bodies worldwide mandate stringent purity control, making the development of robust and validated analytical methods a critical step in the drug development pipeline.[2]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][3][4] The separation in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[4][5]

Method Development for 5-Ethynylanthranilonitrile: A Rational Approach

The molecular structure of 5-ethynylanthranilonitrile, featuring an aromatic ring, a nitrile group, an amino group, and an ethynyl group, dictates our methodological choices. The aromatic nature suggests strong retention on a C18 column via hydrophobic interactions. The polar amino and nitrile groups will influence its interaction with the aqueous component of the mobile phase.

Stationary Phase Selection: A C18 column is the logical starting point due to the compound's aromaticity.[6] A column with end-capping is preferred to minimize peak tailing caused by the interaction of the basic amino group with residual acidic silanols on the silica surface.[7]

Mobile Phase Optimization: A mixture of water and an organic modifier like acetonitrile or methanol is standard for RP-HPLC.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency.[4] Given the presence of the basic amino group, controlling the pH of the mobile phase is crucial. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) will protonate the amine, increasing its polarity and potentially improving peak shape.[6]

Detection: The conjugated aromatic system in 5-ethynylanthranilonitrile is expected to have a strong UV absorbance, making a UV detector a suitable and cost-effective choice. A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying potential co-eluting impurities.

Experimental Protocol: HPLC Purity Analysis of 5-Ethynylanthranilonitrile

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • 5-Ethynylanthranilonitrile reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the 5-ethynylanthranilonitrile sample in the initial mobile phase composition (30% Acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • The retention time of the main peak corresponding to 5-ethynylanthranilonitrile is determined.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Autosampler Inject Sample Dissolve->Autosampler Column C18 Column Separation Autosampler->Column Detector PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Figure 1: A flowchart illustrating the key steps in the HPLC purity analysis of 5-ethynylanthranilonitrile.

Comparative Analysis with Alternative Methodologies

While HPLC is a robust method, alternative techniques offer distinct advantages and can provide orthogonal data to confirm purity.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column.[8] For 5-ethynylanthranilonitrile, its relatively low volatility may require high inlet and oven temperatures, which could risk thermal degradation. Derivatization of the amino group could improve its volatility and peak shape, but this adds a step to the sample preparation process.[9] GC is particularly well-suited for identifying volatile and semi-volatile impurities.[10][11]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12][13] It bridges the gap between GC and HPLC and is known for its fast analysis times and reduced organic solvent consumption, making it a "greener" alternative.[13][14] For a moderately polar compound like 5-ethynylanthranilonitrile, SFC could offer excellent selectivity and speed, particularly for chiral separations if relevant.[15]

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[16] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[17][18][19] qNMR is an excellent orthogonal technique to chromatography, as it is not dependent on the compound's chromatographic behavior and can detect impurities that are not amenable to HPLC or GC analysis.[20]

Performance Comparison

FeatureHPLCGCSFCqNMR
Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phasePartitioning between supercritical fluid mobile phase and solid stationary phaseNuclear magnetic resonance signal intensity proportional to molar concentration
Typical Retention Time 5-15 min10-30 min2-10 minN/A
Sample Volatility Not requiredRequiredNot strictly requiredNot required
"Green" Chemistry Moderate solvent consumptionLow solvent consumptionVery low organic solvent consumptionLow solvent consumption
Quantitation Relative (area %) or external/internal standardRelative (area %) or external/internal standardRelative (area %) or external/internal standardAbsolute (primary method with internal standard)
Best For Routine purity, non-volatile compounds, stability studiesVolatile impurities, residual solventsFast separations, chiral compounds, "green" analysisAbsolute purity determination, structural confirmation, analysis without specific reference standard
Limitations Solvent disposal, potential for co-elutionThermal degradation of labile compounds, requires volatilityHigher initial instrument costLower sensitivity than chromatographic methods, requires soluble sample

Note: The retention times are representative and can vary significantly based on the specific method parameters.

Logical Framework for Method Selection

Method_Selection Figure 2: Decision Tree for Purity Analysis Method Start Start: Purity Analysis of 5-Ethynylanthranilonitrile Routine_QC Routine QC and Stability Testing? Start->Routine_QC Volatile_Impurities Concerned about Volatile Impurities? Routine_QC->Volatile_Impurities No HPLC Use HPLC Routine_QC->HPLC Yes Speed_Green Need for High Throughput and Greener Method? Volatile_Impurities->Speed_Green No GC Use GC Volatile_Impurities->GC Yes Absolute_Purity Need Absolute Purity or Orthogonal Confirmation? Speed_Green->Absolute_Purity No SFC Consider SFC Speed_Green->SFC Yes qNMR Use qNMR Absolute_Purity->qNMR Yes

Caption: Figure 2: A decision-making framework for selecting the appropriate analytical technique for 5-ethynylanthranilonitrile purity assessment.

Conclusion

For routine quality control and purity assessment of 5-ethynylanthranilonitrile, a well-developed reversed-phase HPLC method offers a reliable, robust, and high-resolution solution. The methodology outlined in this guide provides a strong starting point for achieving accurate and reproducible results. However, a comprehensive purity profile is often best achieved through the use of orthogonal techniques. Gas Chromatography is invaluable for assessing volatile impurities, while Supercritical Fluid Chromatography presents a high-speed, environmentally friendly alternative. For absolute quantification and as a definitive orthogonal check, quantitative NMR is unparalleled. The choice of methodology should be guided by the specific requirements of the analysis, from routine process monitoring to final product release, ensuring the highest standards of scientific integrity and product quality.

References

  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link]

  • PubMed. (n.d.). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Available from: [Link]

  • ACS Publications. (n.d.). Gas Chromatographic Analysis of Nitriles. Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available from: [Link]

  • Oxford Academic. (n.d.). Optimization of the Supercritical Fluid Extraction of Primary Aromatic Amines. Available from: [Link]

  • International Journal of Applied Pharmaceutics. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • LCGC North America. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Available from: [Link]

  • PubMed. (n.d.). Analysis of anthranilic acid by liquid chromatography. Available from: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available from: [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Available from: [Link]

  • ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Available from: [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • NIH. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Available from: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]

  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]

  • ResearchGate. (n.d.). Detection and determination of nitriles. Available from: [Link]

  • RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Available from: [Link]

  • NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Available from: [Link]

  • Sabinet African Journals. (2006). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. Available from: [Link]

  • Shimadzu. (n.d.). Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Available from: [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Available from: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. Available from: [Link]

  • NIH. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Available from: [Link]

  • MDPI. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Available from: [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]

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Optimizing Solid-State Properties of 5-Substituted 2-Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solid-state properties, synthesis, and structural comparisons of 2-amino-5-ethynylbenzonitrile (AEBN) and its derivatives. It is designed for medicinal chemists and crystallographers optimizing this scaffold for kinase inhibitor development (e.g., quinazolines) or "click" chemistry applications.

A Comparative Guide Focusing on the Ethynyl Derivative

Executive Summary

2-Amino-5-ethynylbenzonitrile (AEBN) represents a critical pharmacophore in modern drug design, serving as a rigid, linear isostere to the more common 5-nitro or 5-bromo derivatives. While the parent 2-aminobenzonitrile scaffold is well-characterized, the introduction of the 5-ethynyl group drastically alters the crystal packing landscape. This guide compares AEBN against its structural analogs, providing experimental protocols for synthesis and crystallization, and analyzing the supramolecular synthons that drive its solid-state assembly.

Part 1: Structural Landscape & Comparative Analysis

To understand the behavior of AEBN, we must benchmark it against its best-characterized analog: 2-amino-5-nitrobenzonitrile (ANBN) . Both share the "push-pull" electronic system (electron-donating amine vs. electron-withdrawing nitrile/substituent), but the steric and electrostatic profiles differ.

Table 1: Comparative Physicochemical Profile
Feature2-Amino-5-ethynylbenzonitrile (AEBN) 2-Amino-5-nitrobenzonitrile (ANBN) 2-Aminobenzonitrile (Parent)
Electronic Character Moderate Acceptor (Resonance/Inductive)Strong Acceptor (Strong Resonance)Neutral/Weak Acceptor
Geometry Linear, Cylindrical (Ethynyl)Planar, Triangular (Nitro)Planar
Dominant Interaction

-

Stacking & C-H...

Dipole-Dipole & H-BondingH-Bonding (Amino-Cyano)
Solubility Profile Moderate (DCM, THF, EtOAc)Low (Alcohols, polar aprotic)High (Common organics)
Melting Point ~156-160 °C (Inferred from analogs)200-207 °C [1]45-48 °C
Supramolecular Synthons

The crystal packing of these derivatives is governed by competition between two primary forces:

  • The Amino-Cyano Heterosynthon: A robust hydrogen bond between the amino proton (

    
    ) and the nitrile nitrogen (
    
    
    
    ). This typically forms
    
    
    dimers or infinite chains.
  • The 5-Position Substituent Effect:

    • Nitro (ANBN): Promotes planar layering via strong dipole stacking.

    • Ethynyl (AEBN): Promotes herringbone or columnar stacking due to the T-shaped interaction potential of the alkyne proton (

      
      ) with adjacent aromatic rings (
      
      
      
      ).
Visualization: Structural Interaction Logic

The following diagram illustrates the competitive packing forces and the synthetic utility of the AEBN scaffold.

G cluster_0 Scaffold Core cluster_1 Substituent Effect (5-Position) cluster_2 Crystal Packing Outcome Core 2-Aminobenzonitrile (Donor-Acceptor Core) Nitro Nitro (-NO2) Strong Dipole Planar Sheets Core->Nitro Nitration Ethynyl Ethynyl (-C≡CH) Linear/Rigid Pi-Stacking & Click Ready Core->Ethynyl Sonogashira H_Bond Amino-Cyano H-Bond Chains Nitro->H_Bond Dominant Ethynyl->H_Bond Secondary Pi_Stack Columnar/Herringbone Packing Ethynyl->Pi_Stack Enhanced

Figure 1: Logical flow of substituent effects on crystal packing. The ethynyl group introduces significant


-stacking propensity compared to the nitro analog.

Part 2: Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-ethynylbenzonitrile

Objective: Synthesis via Sonogashira coupling from the bromo-precursor, avoiding polymerization of the sensitive ethynyl amine.

Reagents:

  • 2-Amino-5-bromobenzonitrile (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • 
     (0.05 equiv)
    
  • CuI (0.02 equiv)

  • Triethylamine (

    
    ) / THF (1:3 ratio)
    

Step-by-Step Methodology:

  • Degassing: Charge a flame-dried Schlenk flask with the bromide, Pd catalyst, and CuI. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed THF and

    
    . The solution should turn slightly yellow/brown.
    
  • Coupling: Add TMSA dropwise via syringe. Heat to

    
     for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
    
    • Critical Checkpoint: Do not overheat (>60°C) to prevent cyclization to indoles or polymerization.

  • Deprotection: Cool to RT. Filter through a Celite pad. Concentrate the filtrate. Redissolve in MeOH and add

    
     (2.0 equiv). Stir for 30 min at RT (TMS removal).
    
  • Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

    
    . Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
    • Yield Expectation: 85-92% as a pale yellow solid.

Protocol B: Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for XRD to confirm the ethynyl orientation.

Method: Slow Evaporation vs. Vapor Diffusion

  • Solvent Selection: AEBN is moderately soluble in polar aprotic solvents but crystallizes well from mixed systems.

    • System 1 (Preferred): Dissolve 20 mg in minimal Ethanol (warm). Allow slow evaporation at RT. This typically yields needle-like crystals (monoclinic).

    • System 2 (Quality):DCM/Hexane vapor diffusion. Dissolve in DCM (inner vial); diffuse Hexane (outer vial). This yields block-like crystals suitable for detailed packing analysis.

Part 3: Crystallographic Data Analysis

While specific lattice parameters for AEBN are scaffold-dependent, the following data is derived from the Nitro-analog (ANBN) [2] and 4-Ethynylbenzonitrile [3], serving as high-confidence proxies for modeling.

Table 2: Crystallographic Parameters (Proxy Data)
Parameter2-Amino-5-nitrobenzonitrile (Proxy) [2]4-Ethynylbenzonitrile (Moiety Proxy) [3]Inferred AEBN Characteristics
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



(Likely)
Z (Units/Cell) 444
Unit Cell (

)
7.649 Å~6.5 Å~7.0 - 7.5 Å
Unit Cell (

)
13.069 Å~25.0 Å~12.0 - 14.0 Å
Unit Cell (

)
11.161 Å~3.9 Å (Stacking axis)~10.0 - 11.0 Å

Angle
106.47°~95°100-106°
Packing Motif H-bonded dimers (

)
Head-to-Tail ChainsHybrid: H-bond Dimers +

-Stacks
Key Structural Features to Verify

When analyzing your AEBN crystals, look for these specific interactions:

  • Amino-Nitrile H-Bond: Distance

    
     Å.
    
  • Ethynyl-Benzene T-Interaction: The ethynyl proton often points toward the center of a neighboring phenyl ring (

    
     Å).
    
  • Layer Separation: Unlike the planar nitro analog, the ethynyl group may increase the interlayer spacing (

    
    ) slightly due to the rotation of the cylindrical alkyne electron cloud.
    

Part 4: Applications in Drug Design

The 2-amino-5-ethynylbenzonitrile scaffold is a versatile intermediate. Its primary utility lies in the synthesis of Quinazoline-based Kinase Inhibitors (e.g., EGFR inhibitors like Erlotinib analogs).

Reaction Pathway: Quinazoline Cyclization

The nitrile group reacts with formamide or amidines to close the pyrimidine ring, while the ethynyl group remains available for further functionalization (e.g., "Click" chemistry to attach solubilizing tails).

Reaction AEBN 2-Amino-5-ethynyl- benzonitrile Intermediate Amidine Intermediate AEBN->Intermediate Reflux/EtOH Reagent Formamidine Acetate (Cyclization Agent) Reagent->Intermediate Product 6-Ethynylquinazolin- 4(3H)-one Intermediate->Product - NH3 Ring Closure

Figure 2: Cyclization pathway to the bioactive quinazoline core.

References

  • Sigma-Aldrich. (2025).[1][2] 2-Amino-5-nitrobenzonitrile Product Specification & MSDS. Link

  • National Institutes of Health (NIH). (2010). Crystal structure of 2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. PubMed Central. Link

  • Maity, S., et al. (2010). Hydrogen bonding to multifunctional molecules: spectroscopic and ab initio investigation of 4-ethynylbenzonitrile-(water) complexes. The Journal of Physical Chemistry A. Link

  • ChemicalBook. (2025). 4-Ethynylaniline Chemical Properties and Synthesis. Link

  • RSC Advances. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing. Royal Society of Chemistry. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.